

# Tavapadon Clinical Trial Data: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Davotifan |           |
| Cat. No.:            | B15573213 | Get Quote |

For researchers and drug development professionals, this guide provides a comprehensive statistical analysis of Tavapadon's clinical trial data. It offers an objective comparison with current standard-of-care treatments for Parkinson's disease, supported by experimental data, detailed methodologies, and visual representations of key biological and procedural pathways.

### **Comparative Efficacy Analysis**

Tavapadon, a selective partial agonist for the dopamine D1 and D5 receptors, has been investigated as both a monotherapy for early-stage Parkinson's disease and as an adjunctive therapy to Levodopa in patients experiencing motor fluctuations.[1][2][3][4][5] The following tables summarize the key efficacy data from the Phase 3 TEMPO clinical trial program and compare it with data from trials of established treatments, including Levodopa and the dopamine agonists Pramipexole and Ropinirole.

It is important to note that the following data is from separate clinical trials and not from head-to-head studies. Therefore, direct comparisons should be interpreted with caution.

#### Monotherapy in Early-Stage Parkinson's Disease



| Treatment           | Trial                      | Primary<br>Endpoint                                                         | Change from Baseline in MDS-UPDRS Parts II+III              | Reference |
|---------------------|----------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------|-----------|
| Tavapadon<br>(5mg)  | TEMPO-1                    | Change from baseline in MDS- UPDRS Parts II & III combined score at week 26 | -9.7 (vs. +1.8 for placebo, p<0.0001)                       |           |
| Tavapadon<br>(15mg) | TEMPO-1                    | Change from baseline in MDS- UPDRS Parts II & III combined score at week 26 | -10.2 (vs. +1.8<br>for placebo,<br>p<0.0001)                | _         |
| Levodopa            | LEAP                       | Change in UPDRS score from baseline to week 80                              | -1.0 (early start)<br>vs2.0 (delayed<br>start)              |           |
| Pramipexole         | Pramipexole<br>Study Group | Decrease in<br>UPDRS Parts II<br>& III at week 24                           | Statistically significant decrease vs. placebo (p ≤ 0.0001) |           |
| Ropinirole          | 056 Study Group            | Improvement in UPDRS total motor examination score at 6 months              | 32%<br>improvement (vs.<br>44% for<br>Levodopa)             | _         |

### Adjunctive Therapy in Levodopa-Treated Patients with Motor Fluctuations



| Treatment   | Trial                     | Primary<br>Endpoint                                                          | Change in "On" Time Without Troublesom e Dyskinesia | Change in<br>"Off" Time                         | Reference |
|-------------|---------------------------|------------------------------------------------------------------------------|-----------------------------------------------------|-------------------------------------------------|-----------|
| Tavapadon   | ТЕМРО-3                   | Change from baseline in total daily "on" time without troublesome dyskinesia | +1.1 hours<br>(vs. placebo,<br>p<0.0001)            | Statistically<br>significant<br>reduction       |           |
| Pramipexole | -                         | Decrease in "off" period time and severity                                   | -                                                   | Statistically<br>significant<br>decrease        | •         |
| Ropinirole  | Ropinirole<br>Study Group | -                                                                            | -                                                   | 11.7% reduction (vs. 5.1% for placebo, p=0.039) |           |

### **Safety and Tolerability Profile**

Across the TEMPO trials, Tavapadon was generally well-tolerated, with most adverse events being mild to moderate in severity.



| Adverse Event            | Tavapadon<br>(Monotherapy) | Tavapadon<br>(Adjunctive) | Pramipexole                | Ropinirole           |
|--------------------------|----------------------------|---------------------------|----------------------------|----------------------|
| Nausea                   | Reported                   | Reported                  | More frequent than placebo | Principal<br>symptom |
| Insomnia                 | -                          | -                         | More frequent than placebo | -                    |
| Constipation             | -                          | -                         | More frequent than placebo | -                    |
| Somnolence               | -                          | -                         | More frequent than placebo | -                    |
| Visual<br>Hallucinations | -                          | -                         | More frequent than placebo | -                    |

## Experimental Protocols Tavapadon Clinical Trial Program (TEMPO)

The Tavapadon clinical development program consists of several Phase 3 studies: TEMPO-1, TEMPO-2, TEMPO-3, and the ongoing open-label extension study, TEMPO-4.

- TEMPO-1 (NCT04201093): A 27-week, double-blind, placebo-controlled trial evaluating the
  efficacy and safety of two fixed doses of Tavapadon (5 mg and 15 mg once daily) as
  monotherapy in adults with early-stage Parkinson's disease. The primary endpoint was the
  change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating
  Scale (MDS-UPDRS) Parts II and III combined score.
- TEMPO-2 (NCT04223193): A trial designed to assess a flexible-dose regimen of Tavapadon as a monotherapy in early-stage Parkinson's disease.
- TEMPO-3 (NCT04542499): A 27-week, double-blind, placebo-controlled trial evaluating the
  efficacy and safety of Tavapadon as an adjunctive therapy to Levodopa in adults with
  Parkinson's disease experiencing motor fluctuations. The primary endpoint was the change
  from baseline in total daily "on" time without troublesome dyskinesia, as assessed by a
  patient-completed Hauser diary.



• TEMPO-4 (NCT04760769): An ongoing, 58-week, open-label extension trial to evaluate the long-term safety and tolerability of Tavapadon.

#### **Comparator Clinical Trial Protocols (Summarized)**

- Levodopa (LEAP Study): A multicenter, double-blind, placebo-controlled, randomized delayed-start trial involving 445 patients with early Parkinson's disease. One group received Levodopa/carbidopa for 80 weeks, while the delayed-start group received a placebo for 40 weeks followed by Levodopa/carbidopa for 40 weeks.
- Pramipexole: A multicenter, randomized, double-blind, placebo-controlled trial in 335 patients
  with early Parkinson's disease not receiving Levodopa. The study included a 7-week doseescalation phase followed by a 24-week maintenance period. Another study evaluated
  Pramipexole as an adjunct to Levodopa in patients with advanced Parkinson's disease and
  motor fluctuations.
- Ropinirole: A randomized, double-blind trial evaluating Ropinirole as an adjunct to Levodopa in 149 patients with Parkinson's disease and motor fluctuations over a 6-month period.
   Another study compared the efficacy of Ropinirole and Levodopa in patients with early Parkinson's disease over 6 months.

## Visualizing the Pathways Tavapadon's Signaling Pathway

Tavapadon acts as a partial agonist at the dopamine D1 and D5 receptors. This activation stimulates the Gαs/olf-protein, leading to an increase in adenylyl cyclase activity and subsequent production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to a state of enhanced neuronal excitability in the direct pathway of the basal ganglia, which is thought to mediate the pro-motor effects of dopamine.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. neurology.org [neurology.org]
- 2. drugtopics.com [drugtopics.com]
- 3. New Parkinson's Drug Tavapadon Submitted for FDA Review | Parkinson's Disease [michaeljfox.org]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. AbbVie's acquired Parkinson's disease drug shines in Phase III trial Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Tavapadon Clinical Trial Data: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573213#statistical-analysis-of-tavapadon-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com